1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
Description
1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439898-27-7) is an imidazole-based carboxylic acid derivative with a 2-fluorobenzyl substituent at the N1 position of the imidazole ring. Its molecular formula is C${11}$H${9}$FN${2}$O${2}$, and it has a molecular weight of 220.20 g/mol . The compound is of significant interest in medicinal chemistry due to the imidazole-2-carboxylic acid core, which serves as a metal-binding pharmacophore (MBP) in targeting metallo-β-lactamases (MBLs) and other metalloenzymes .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQMCIQETZDTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187897 | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439898-27-7 | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439898-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article explores the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H10FN3O2
- Molecular Weight : 233.21 g/mol
The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and receptor binding.
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazole-2-carboxylic acids exhibit notable antimicrobial activity. This compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Bacillus subtilis | 7 µg/mL |
| Candida albicans | 15 µg/mL |
The compound demonstrates a strong inhibitory effect on Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anti-Cancer Activity
The anti-cancer potential of this compound has been investigated in several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can act as a metal-binding site, potentially inhibiting metallo-β-lactamases (MBLs) that confer antibiotic resistance.
- Receptor Modulation : The compound may modulate various receptors involved in cell signaling pathways, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in optimizing the biological activity of imidazole derivatives. Modifications at the 2-position and variations in substituents significantly affect potency and selectivity.
Key Findings from SAR Studies
- Substituents that enhance lipophilicity tend to improve membrane permeability.
- The presence of electron-withdrawing groups, such as fluorine, increases the compound's reactivity towards biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Electronic Effects: The 2-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects, which may enhance the carboxylic acid's acidity compared to the benzyl analogue . This could improve metal-chelation efficiency in MBL inhibition . The 3-trifluoromethylbenzyl substituent introduces strong electron-withdrawing and lipophilic effects, which may improve membrane permeability but could also increase metabolic instability .
Biological Activity :
- The imidazole-2-carboxylic acid core is critical for MBL inhibition, as structural modifications (e.g., replacing the imidazole ring with other MBPs) reduce activity .
- Benzoimidazole derivatives (e.g., compound 7d ) exhibit high thermal stability but lack direct evidence of MBL inhibition, suggesting divergent applications .
Synthesis and Availability :
Physicochemical and Pharmacokinetic Properties
- Solubility : The fluorine atom in the target compound may improve aqueous solubility compared to bulkier substituents (e.g., bromine or trifluoromethyl groups) .
- Melting Point : Benzoimidazole derivatives (e.g., 7d ) exhibit exceptionally high melting points (>300°C), likely due to extended aromatic conjugation and hydrogen bonding, whereas imidazole-based compounds generally have lower melting points .
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration but risking off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
